CAY10640
Overview
Description
CAY10640 is a potent, orally active, water-soluble inhibitor of soluble epoxide hydrolase (sEH). This compound inhibits sEH in humans and mice with half-maximal inhibitory concentration (IC50) values of 0.4 and 5.3 nanomolar, respectively . Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxides to diols, which are less active biologically. By inhibiting this enzyme, this compound increases the concentration of epoxides, leading to various therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10640 involves the preparation of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving cyclization and functional group modifications.
Acylation: The piperidine ring is acylated using appropriate acylating agents to introduce the acyl group at the desired position.
Urea Formation: The acylated piperidine is then reacted with an aryl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
CAY10640 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: Substitution reactions can take place at the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
CAY10640 has a wide range of scientific research applications, including:
Mechanism of Action
CAY10640 exerts its effects by inhibiting the activity of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxides to diols. By inhibiting this enzyme, this compound increases the concentration of epoxides, which have various biological activities, including anti-inflammatory, antihypertensive, neuroprotective, and cardioprotective effects . The molecular targets and pathways involved include the modulation of epoxide signaling pathways and the reduction of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
AUDA: An inhibitor of soluble epoxide hydrolase with IC50 values of 18 and 69 nanomolar for the mouse and human enzymes, respectively.
Diflapolin: A dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase with marked anti-inflammatory efficacy.
UC-1728: An effective rabbit soluble epoxide hydrolase inhibitor with an IC50 of 2 nanomolar on rabbit liver.
Uniqueness of CAY10640
This compound stands out due to its high potency and selectivity for soluble epoxide hydrolase. It demonstrates a 1,000-fold increase in potency compared to morphine in reducing hyperalgesia in an in vivo carrageenan-induced inflammatory pain model . This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
CAY10640, also known as a soluble epoxide hydrolase (sEH) inhibitor, has garnered attention in recent years due to its potential therapeutic applications. This compound is primarily studied for its role in modulating the biological activity of epoxyeicosatrienoic acids (EETs), which are important mediators in various physiological processes including inflammation, pain modulation, and cardiovascular health.
This compound inhibits the enzyme soluble epoxide hydrolase, which is responsible for the metabolism of EETs. By inhibiting this enzyme, this compound increases the levels of EETs in vivo, leading to various biological effects:
- Anti-inflammatory Effects : EETs have been shown to exert anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation.
- Vasodilatory Effects : EETs are known to induce vasodilation, thereby improving blood flow and reducing blood pressure.
- Analgesic Properties : Research indicates that this compound may enhance pain relief mechanisms without the addictive potential associated with traditional opioids.
Research Findings
- Antimicrobial Activity : Preliminary studies indicated that compounds derived from Combretum erythrophyllum, which includes this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several flavonoids isolated from this plant ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
- Inflammation and Pain Studies : In animal models, this compound has demonstrated significant reductions in inflammation markers and pain responses. For instance, it was observed that treatment with this compound resulted in a marked decrease in edema formation and inflammatory cell infiltration in models of acute inflammation .
- Cardiovascular Benefits : The vasodilatory effects of EETs have been linked to improved cardiovascular outcomes. Studies suggest that this compound may help mitigate hypertension by promoting endothelial function and reducing vascular resistance .
Case Studies
- Case Study 1 : A study involving mice subjected to inflammatory stimuli showed that administration of this compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis revealed less tissue damage and fewer infiltrating immune cells in treated animals.
- Case Study 2 : In a model of chronic pain, this compound was administered alongside standard analgesics. Results indicated that the combination therapy provided superior pain relief compared to analgesics alone, suggesting a synergistic effect that enhances therapeutic outcomes without increasing side effects.
Table 1: Biological Activity Summary of this compound
Activity Type | Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced cytokine production | |
Vasodilation | Increased blood flow | |
Antimicrobial | MIC against Vibrio cholerae | |
Analgesic | Enhanced pain relief |
Table 2: Comparative Efficacy of this compound in Pain Models
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHWMGAQRIMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: How does 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea interact with sEH and what are the downstream effects of this interaction?
A: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea acts as a potent inhibitor of both human and murine sEH. [] While the exact binding mechanism is not explicitly detailed in the provided abstract, it is highly likely that this compound competes with the natural substrate for binding to the enzyme's active site.
Q2: What is the structure-activity relationship (SAR) of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea as an sEH inhibitor?
A: The research highlights that replacing the adamantyl group present in earlier sEH inhibitors with a 1-(cyclopropanecarbonyl)piperidin-4-yl moiety significantly improves the compound's pharmacokinetic properties in mice. [] This structural modification resulted in a 7-fold increase in potency against sEH, a 65-fold increase in maximum plasma concentration (Cmax), and a remarkable 3300-fold increase in area under the curve (AUC) compared to the adamantane analogue. [] These findings suggest that the 1-(cyclopropanecarbonyl)piperidin-4-yl group contributes favorably to the compound's binding affinity, absorption, and overall exposure in vivo.
Q3: What are the implications of the improved pharmacokinetic profile of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea for its potential therapeutic use?
A: The substantial improvement in pharmacokinetic parameters, particularly the increased potency, Cmax, and AUC, suggests that 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea could potentially be administered at lower doses and/or less frequently compared to previous sEH inhibitors while still achieving therapeutic efficacy. [] This enhanced pharmacokinetic profile translates to a greater potential for clinical development, as it may lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects. Furthermore, the compound's superior potency against sEH, as demonstrated by its 1000-fold higher potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model, underscores its potential as a novel therapeutic agent for inflammatory pain management. []
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